molecular formula C21H24N2O4S B6027958 (2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE

(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE

Cat. No.: B6027958
M. Wt: 400.5 g/mol
InChI Key: PRJADSJRPHOCES-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a methoxyphenyl group and a piperidine-1-sulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable methoxybenzene derivative with a halogenating agent to introduce the methoxy group.

    Introduction of the Piperidine-1-Sulfonyl Group: The piperidine-1-sulfonyl group is introduced through a sulfonylation reaction, where piperidine is reacted with a sulfonyl chloride derivative.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the piperidine-1-sulfonyl intermediate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced forms.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various scientific fields highlights its significance compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-27-19-10-5-17(6-11-19)7-14-21(24)22-18-8-12-20(13-9-18)28(25,26)23-15-3-2-4-16-23/h5-14H,2-4,15-16H2,1H3,(H,22,24)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJADSJRPHOCES-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.